4-Chloro-2-(nitromethyl)phenol
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Overview
Description
4-Chloro-2-(nitromethyl)phenol is an organic compound with the molecular formula C7H6ClNO3 It is a derivative of phenol, where the phenolic ring is substituted with a chlorine atom at the 4-position and a nitromethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(nitromethyl)phenol typically involves nitration and chlorination reactions. One common method starts with 4-chloro-2-methylphenol, which undergoes nitration to introduce the nitro group at the 2-position. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as catalysts .
Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step process. This includes the nitration of 4-chloro-2-methylphenol followed by purification steps to isolate the desired product. The process is designed to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(nitromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are often used.
Substitution: Strong nucleophiles like sodium methoxide or potassium hydroxide in polar solvents are employed
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
4-Chloro-2-(nitromethyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-2-(nitromethyl)phenol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the phenolic group can form hydrogen bonds and interact with biological macromolecules. These interactions can affect cellular processes and pathways, leading to its observed biological effects .
Comparison with Similar Compounds
4-Chloro-2-nitrophenol: Similar structure but lacks the methyl group.
2-Nitro-4-chlorophenol: Another isomer with different substitution pattern
Properties
Molecular Formula |
C7H6ClNO3 |
---|---|
Molecular Weight |
187.58 g/mol |
IUPAC Name |
4-chloro-2-(nitromethyl)phenol |
InChI |
InChI=1S/C7H6ClNO3/c8-6-1-2-7(10)5(3-6)4-9(11)12/h1-3,10H,4H2 |
InChI Key |
GCOWHOGKZIKGCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C[N+](=O)[O-])O |
Origin of Product |
United States |
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